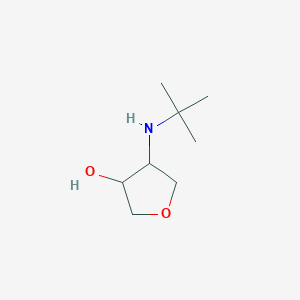
1,3-Dimethylbutyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylbutyl butyrate is an organic ester compound with the molecular formula C10H20O2 It is known for its pleasant fruity odor, making it a valuable component in the fragrance and flavor industries
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dimethylbutyl butyrate can be synthesized through the esterification of 1,3-dimethylbutanol with butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced separation techniques, such as distillation, ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dimethylbutyl butyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 1,3-dimethylbutanol and butyric acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Hydrolysis: 1,3-Dimethylbutanol and butyric acid.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
1,3-Dimethylbutyl butyrate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems, including its role as a flavoring agent.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,3-dimethylbutyl butyrate involves its interaction with molecular targets and pathways in biological systems. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may exert biological effects. The compound may also interact with receptors and enzymes, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Butyl butyrate: Another ester with a similar fruity odor, used in fragrances and flavors.
1,3-Dimethylbutyl acetate: A related ester with similar chemical properties and applications.
Isobutyl butyrate: Another ester used in the fragrance industry.
Uniqueness: 1,3-Dimethylbutyl butyrate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its pleasant odor and solvent capabilities make it valuable in various applications, distinguishing it from other similar esters.
Propiedades
Número CAS |
5332-88-7 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
4-methylpentan-2-yl butanoate |
InChI |
InChI=1S/C10H20O2/c1-5-6-10(11)12-9(4)7-8(2)3/h8-9H,5-7H2,1-4H3 |
Clave InChI |
YKIZNXWSYATKON-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B12308584.png)
![2-(2-((4-Fluorobenzyl)amino)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12308605.png)
![rac-[(1R,2R)-2-(morpholin-4-yl)cyclohexyl]methanamine dihydrochloride, cis](/img/structure/B12308606.png)
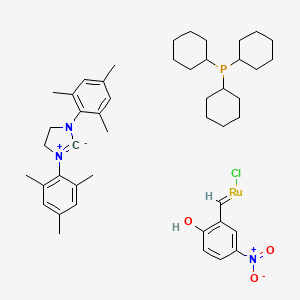


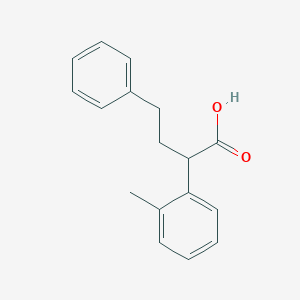
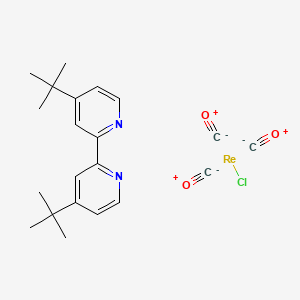
![15-Ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-16,17-diol](/img/structure/B12308645.png)
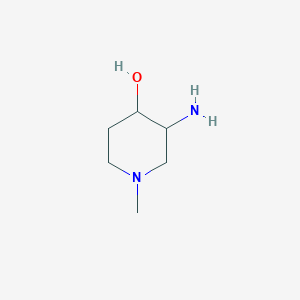
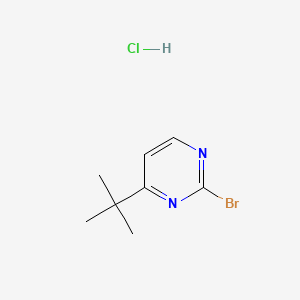
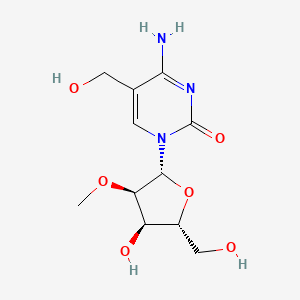
![[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate](/img/structure/B12308680.png)
